cycloheptatriene molybdenum tricarbonyl synthesis mechanism
cycloheptatriene molybdenum tricarbonyl synthesis mechanism
An In-depth Technical Guide to the Synthesis and Mechanism of Cycloheptatriene Molybdenum Tricarbonyl
Introduction: A Prototypical Piano Stool Complex
Cycloheptatriene molybdenum tricarbonyl, with the chemical formula (C₇H₈)Mo(CO)₃, is a cornerstone organomolybdenum compound that serves as a vital precursor and model system in the study of transition metal π-complexes.[1][2] This red-orange, air-sensitive solid is readily soluble in nonpolar organic solvents and is distinguished by its classic "piano stool" geometry. In this structure, the molybdenum tricarbonyl fragment, Mo(CO)₃, acts as the base, while the planar, six-carbon face of the cycloheptatriene ligand forms the "seat," coordinating to the metal center in an η⁶ fashion.[1][2] The non-coordinated methylene group of the triene projects away from this plane.[1]
While the compound itself has limited direct practical applications, its stable and well-characterized nature makes it an invaluable starting material for the synthesis of other important organometallic species, most notably the cationic (η⁷-cycloheptatrienyl)molybdenum tricarbonyl complex.[1][3] This guide provides a detailed exploration of the synthesis mechanism, a field-proven experimental protocol, and the characteristic reactivity of this archetypal complex, tailored for researchers in organometallic chemistry and drug development.
Part 1: The Core Synthesis Mechanism - A Ligand Substitution Pathway
The formation of cycloheptatriene molybdenum tricarbonyl is achieved through the direct thermal reaction of molybdenum hexacarbonyl, Mo(CO)₆, with cycloheptatriene, C₇H₈.[1] The overall transformation is a ligand substitution reaction where three carbonyl (CO) ligands are displaced by one cycloheptatriene ligand.
C₇H₈ + Mo(CO)₆ → (η⁶-C₇H₈)Mo(CO)₃ + 3 CO[1]
The causality behind this process is rooted in the principles of ligand field theory and the 18-electron rule, which governs the stability of many organometallic complexes. Molybdenum hexacarbonyl is a stable, 18-electron complex. The thermal energy supplied during the reaction initiates the dissociative loss of CO ligands. This is the rate-determining step, creating a coordinatively unsaturated and highly reactive molybdenum species.
The cycloheptatriene molecule, with its conjugated system of three π-bonds, acts as a six-electron donor. It readily coordinates to the electron-deficient molybdenum center, ultimately displacing three CO ligands (each a two-electron donor) to form the final, stable 18-electron product, (C₇H₈)Mo(CO)₃. The choice of a high-boiling solvent is critical; it ensures the reaction temperature is sufficient to overcome the activation energy for CO dissociation and allows the gaseous CO byproduct to be efficiently removed, driving the reaction to completion according to Le Châtelier's principle.
Caption: Ligand substitution mechanism for (C₇H₈)Mo(CO)₃ synthesis.
Part 2: Experimental Protocol and Data
The following protocol is a robust, self-validating method adapted from established procedures in inorganic synthesis.[4] Its success relies on maintaining an inert atmosphere to prevent oxidation of the zero-valent molybdenum species.
Detailed Step-by-Step Methodology
Objective: To synthesize (η⁶-Cycloheptatriene)molybdenum tricarbonyl.
Materials & Reagents:
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Molybdenum hexacarbonyl, Mo(CO)₆ (3.8 mmol, 1.0 g)
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Cycloheptatriene, C₇H₈ (38 mmol, 4.0 mL)
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Nonane (10 mL) or another high-boiling inert hydrocarbon solvent
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Standard Schlenk line apparatus or glovebox
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Round-bottom flask with reflux condenser
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Stir plate and magnetic stir bar
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Filtration apparatus (e.g., Schlenk filter frit)
Procedure:
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Inert Atmosphere: Assemble the reaction flask and condenser under a nitrogen or argon atmosphere. All glassware should be thoroughly dried.
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Charging the Flask: To the round-bottom flask, add molybdenum hexacarbonyl (1.0 g), nonane (10 mL), and an excess of cycloheptatriene (4.0 mL).[4]
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Thermal Reaction: Heat the mixture to reflux with vigorous stirring. The reaction should be maintained at reflux for approximately 2 hours.[4] Causality: Refluxing provides the thermal energy necessary to promote the dissociative loss of CO ligands from the Mo(CO)₆ complex, which is the rate-limiting step of the synthesis.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Filter the cooled solution under an inert atmosphere to remove any unreacted, sublimed Mo(CO)₆.
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The filtrate contains the desired product. The solvent and excess cycloheptatriene can be removed under reduced pressure to yield the crude red-orange solid product.
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Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography on alumina.[5]
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Safety Precautions:
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Molybdenum hexacarbonyl is toxic and volatile. It must be handled in a well-ventilated fume hood.[6]
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Organic solvents are flammable. Ensure the reaction is performed away from ignition sources.
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The product is air-sensitive and should be handled and stored under an inert atmosphere.[4]
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data provides a clear fingerprint for the synthesized compound.
Table 1: Physicochemical Properties of (C₇H₈)Mo(CO)₃
| Property | Value | Source |
| Appearance | Red-orange solid | [1] |
| Molar Mass | 272.12 g/mol | [1] |
| Melting Point | 100–101 °C | [1][2] |
| Density | 1.81 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water | [1][2] |
Table 2: Key Spectroscopic Data for Characterization
| Spectroscopic Technique | Characteristic Peaks | Interpretation |
| IR (benzene) | ν(CO): 1984, 1915, 1887 cm⁻¹ | The presence of three distinct C-O stretching bands confirms the fac (facial) arrangement of the three carbonyl ligands, consistent with the C₃ᵥ local symmetry of the Mo(CO)₃ fragment.[4] |
| ¹H NMR (C₆D₆) | δ 5.2 (m), 4.92 (m), 3.60 (t), 3.00 (m), 2.45 (m) ppm | These complex multiplets correspond to the various protons on the coordinated cycloheptatriene ring, reflecting their distinct chemical environments.[4] |
| ¹³C NMR (C₆D₆) | δ 216.1 (CO), 102.7, 97.2, 60.2, 27.2 ppm | The downfield signal is characteristic of the carbonyl carbons, while the other signals correspond to the carbons of the cycloheptatriene ligand.[4] |
Part 3: Key Reactivity - Hydride Abstraction
A defining reaction of (C₇H₈)Mo(CO)₃ is its conversion to the cationic (η⁷-cycloheptatrienyl)molybdenum tricarbonyl complex, often referred to as the tropylium complex.[1] This is achieved through hydride abstraction from the methylene group of the cycloheptatriene ligand using a strong carbocation reagent, such as triphenylcarbenium (trityl) hexafluorophosphate, [(C₆H₅)₃C][PF₆].[1][4]
(η⁶-C₇H₈)Mo(CO)₃ + [(C₆H₅)₃C]⁺ → [(η⁷-C₇H₇)Mo(CO)₃]⁺ + (C₆H₅)₃CH[1]
This reaction is mechanistically significant for several reasons:
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Hapticity Change: The cycloheptatriene ligand undergoes a change in hapticity from η⁶ to η⁷.
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Aromatization: The seven-membered ring becomes a planar, aromatic cycloheptatrienyl (tropylium) cation, which is a stable 6π-electron aromatic system.
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Spectroscopic Shift: The conversion is easily monitored by spectroscopy. In the ¹H NMR spectrum, the multiple signals of the C₇H₈ ligand collapse into a single sharp singlet (δ ~6.6 ppm in acetone-d₆), indicating that all seven protons on the now-aromatic ring are chemically equivalent.[4] The IR ν(CO) bands also shift to higher frequencies (e.g., 2076 and 2028 cm⁻¹), reflecting the increased positive charge on the molybdenum center, which reduces back-bonding to the CO ligands.[4]
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 5. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond | MDPI [mdpi.com]
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